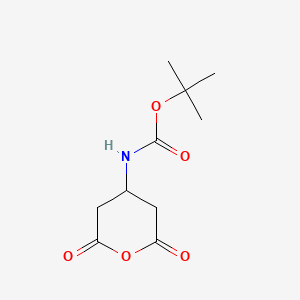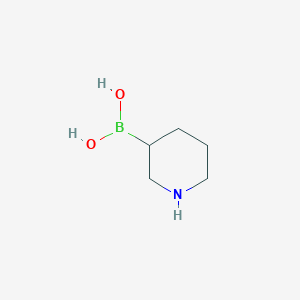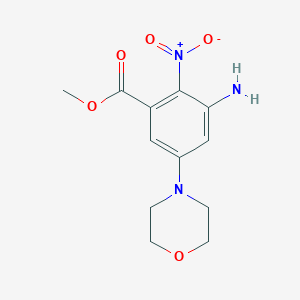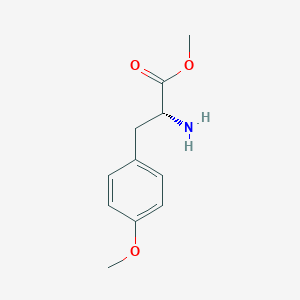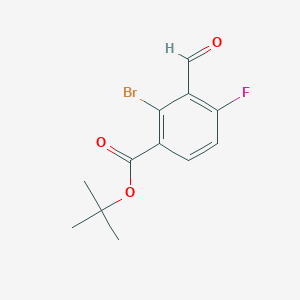![molecular formula C16H16N4OS B3220906 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1203403-18-2](/img/structure/B3220906.png)
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Übersicht
Beschreibung
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. It belongs to the class of heterocyclic compounds, characterized by the presence of a cyclopenta[b]indole moiety linked to a thiadiazole group through an acetamide bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Preparation of 2,3-dihydrocyclopenta[b]indole: This intermediate can be synthesized via a cyclization reaction involving the appropriate precursors under acidic conditions.
Synthesis of 5-methyl-1,3,4-thiadiazole: This involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization under mild heating conditions.
Coupling Reaction: The 2,3-dihydrocyclopenta[b]indole intermediate is then coupled with 5-methyl-1,3,4-thiadiazole using an amide coupling reagent, such as N,N'-carbonyldiimidazole (CDI), in an appropriate solvent like dichloromethane.
Industrial Production Methods
While laboratory synthesis involves small-scale reactions, industrial production may adopt more efficient and scalable methods such as:
Flow Chemistry: Continuous flow reactors can be used to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed, introducing different functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., Pd/C), and nucleophiles (e.g., Grignard reagents). Typical reaction conditions involve room temperature to moderate heating, depending on the specific transformation desired.
Major Products
Major products depend on the type of reaction. For example, oxidation may yield a sulfoxide derivative, while reduction may yield a fully saturated analog.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its heterocyclic structure makes it useful in developing new materials with unique properties.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies often focus on its interactions with biological targets, such as enzymes or receptors.
Medicine
The compound's unique structure makes it a candidate for drug development. Researchers explore its pharmacological properties, including its potential to modulate specific biological pathways.
Industry
Industrially, it may find applications in the development of specialty chemicals, including agrochemicals and advanced materials.
Wirkmechanismus
Molecular Targets and Pathways
The mechanism by which 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. This includes binding to enzyme active sites or receptor pockets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter with an indole structure.
Uniqueness
What sets 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide apart is the combination of the cyclopenta[b]indole and thiadiazole moieties, providing a unique chemical scaffold for various applications.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications across multiple fields. Its unique chemical properties and reactions make it a valuable subject for ongoing research and development.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-18-19-16(22-10)17-15(21)9-20-13-7-3-2-5-11(13)12-6-4-8-14(12)20/h2-3,5,7H,4,6,8-9H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVECMKIYDZKNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


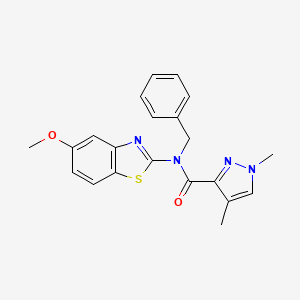
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3220843.png)
![3-(furan-2-yl)-6-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B3220849.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3220857.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3220864.png)
![4-(2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3220868.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea](/img/structure/B3220874.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3220896.png)
![4-(2-methylpropoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B3220899.png)
